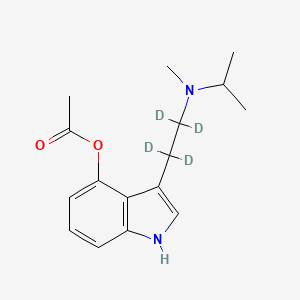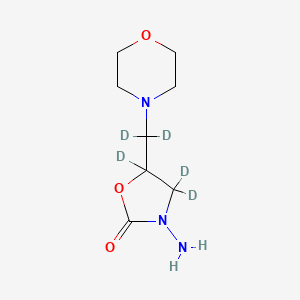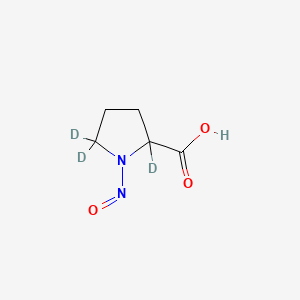
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4, or 4-AcO-MiPT-d4, is a synthetic tryptamine derivative with structural similarities to the psychedelic drug, psilocybin. It is the deuterated analog of 4-AcO-MiPT and has been used in scientific research to study the effects of psychedelics on the brain.
Aplicaciones Científicas De Investigación
Analytical Characterization
Several N,N-dialkylated tryptamines, including derivatives like 4-acetoxy-DALT, have been characterized analytically. These compounds are of interest due to their psychoactive properties and potential overlap in therapeutic and recreational use. The characterization includes nuclear magnetic resonance spectroscopy, gas chromatography, and mass spectrometry, providing valuable data for researchers exploring clinical and non-clinical uses of these substances (Brandt et al., 2017).
Metabolite Identification
Research on the in vitro metabolism of similar compounds, such as 4-AcO-DMT, sheds light on potential metabolic pathways. This includes the identification of phase I and phase II metabolites, involving processes like hydrolysis, hydroxylation, and oxidation. Such studies are crucial for understanding the biotransformation of these compounds in vivo and can aid in forensic analysis (Zhai et al., 2022).
Human Hepatocyte Metabolism
Studies on human hepatocytes have been conducted to understand the metabolism of related tryptamines, such as 4-AcO-DiPT. This research identifies metabolites formed through processes like ester hydrolysis, O-glucuronidation, and N-oxidation. These findings are significant for identifying biomarkers of consumption and understanding the compound's metabolic pathways (Malaca et al., 2022).
Functional Neural Pathways
Research dating back to 1975 shows the transformation of tryptamine to tryptoline in the presence of 5-methyltetrahydrofolic acid, indicating a potential role in neural pathways and brain function. These findings contribute to understanding the biochemical processes involving tryptamines in the human brain (Kennedy et al., 1975).
Mecanismo De Acción
Target of Action
The primary targets of 4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 are the 5-HT2A and 5-HT1A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 is thought to be a serotonergic psychedelic . Its mode of action is believed to result from its partial agonism of the 5-HT2A and 5-HT1A serotonin receptors . This interaction with the serotonin receptors can lead to changes in perception, thought, and mood.
Result of Action
As a serotonergic psychedelic, it is known to induce changes in perception, thought, and mood .
Propiedades
IUPAC Name |
[3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19/h5-7,10-11,17H,8-9H2,1-4H3/i8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDMXLOVFPIHDS-LZMSFWOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OC(=O)C)C([2H])([2H])N(C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-N-isopropyl-N-methyltryptamine-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)





